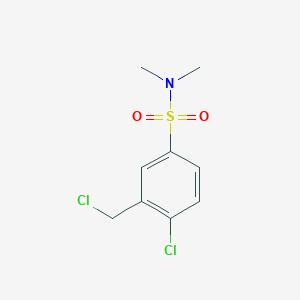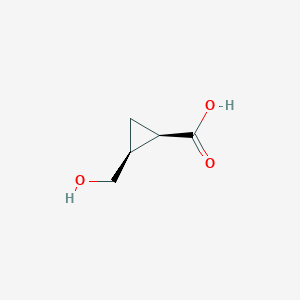
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid: is a chiral cyclopropane derivative with a hydroxymethyl group and a carboxylic acid group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple to cyclopropanate alkenes . Another approach involves the use of diazomethane to generate methylene, which then reacts with alkenes to form cyclopropanes .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acid chlorides
Major Products:
Oxidation: (1R,2S)-2-(Carboxymethyl)cyclopropane-1-carboxylic acid
Reduction: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-methanol
Substitution: Various ethers and esters depending on the substituents used
Aplicaciones Científicas De Investigación
Chemistry: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is used as a building block in organic synthesis, enabling the construction of more complex molecules with cyclopropane motifs .
Biology: In biological research, cyclopropane derivatives are studied for their potential as enzyme inhibitors and probes for studying enzyme mechanisms .
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, including as antiviral and anticancer agents .
Industry: In the industrial sector, cyclopropane derivatives are used in the development of new materials with unique mechanical and chemical properties .
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The cyclopropane ring’s strain and reactivity can facilitate interactions with biological molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopropane-1-carboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
1-Aminocyclopropane-1-carboxylic acid: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness: (1R,2S)-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of both a hydroxymethyl and a carboxylic acid group. This combination of functional groups allows for diverse chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)/t3-,4-/m1/s1 |
Clave InChI |
QAKGVPAQOZSDOZ-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1C(=O)O)CO |
SMILES canónico |
C1C(C1C(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



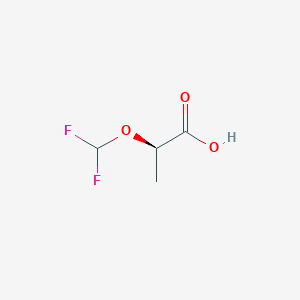
![4'-(2-Methylbutan-2-yl)-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13202462.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)

![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)
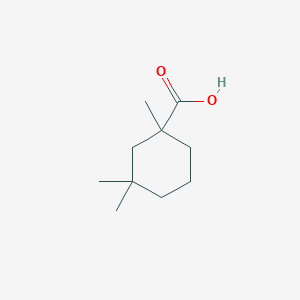


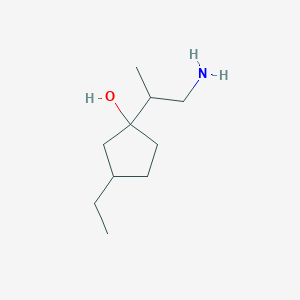


![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
